![molecular formula C25H23ClN4O4 B605588 (2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone CAS No. 2095393-15-8](/img/structure/B605588.png)
(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARQ-531 is a potent and orally active BTK inhibitor with potential antineoplastic activity. Upon administration, ARQ-531 non-covalently binds to and inhibits the activity of both the wild-type and the C481S mutated form of BTK, a resistance mutation in the BTK active site in which cysteine is substituted for serine at residue 481. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B cells that overexpress BTK.
Aplicaciones Científicas De Investigación
Acute Myeloid Leukemia (AML) Treatment
ARQ 531 has shown preclinical efficacy as a novel tyrosine kinase inhibitor against AML . It demonstrates anti-proliferative activity in vitro and impairs colony formation in AML cell lines and primary AML cells. The compound targets oncogenic kinases, leading to decreased phosphorylation and affecting downstream targets, which may contribute to its therapeutic potential in AML treatment.
Chronic Lymphocytic Leukemia (CLL) Therapy
The compound exhibits potent inhibition of Src family kinases (SFK) and Bruton’s tyrosine kinase (BTK), which are crucial in the oncogenesis of CLL . ARQ 531’s superior activity in CLL models suggests its potential as a more effective treatment option compared to existing BTK inhibitors.
BTK-C481S Mutant Inhibition
ARQ 531 is a reversible ATP competitive inhibitor of BTK and is effective against ibrutinib-resistant BTK-C481S mutant CLL cells . This highlights its role in overcoming resistance in B-cell malignancies, offering a new avenue for treatment where other BTK inhibitors fail.
Richter’s Transformation Management
The compound has demonstrated antitumor activity in mouse models of Richter’s transformation, a complication of CLL where the leukemia transforms into an aggressive lymphoma . ARQ 531 could be a promising candidate for managing this challenging condition.
Diffuse Large B-Cell Lymphoma (DLBCL)
In DLBCL mouse models, ARQ 531 has shown antitumor activity, suggesting its application in treating this common type of non-Hodgkin lymphoma . Its broad kinase inhibition profile may provide therapeutic benefits in DLBCL cases.
Synergy with Venetoclax in AML
ARQ 531 has been evaluated in combination with venetoclax, a BCL-2 inhibitor, in preclinical AML models. The combination shows synergy, indicating that ARQ 531 could enhance the efficacy of other AML treatments .
Pharmacokinetic and Pharmacodynamic Studies
Ongoing clinical development includes assessing the pharmacokinetic and pharmacodynamic profiles of ARQ 531. This research is crucial for determining the optimal dosing and understanding the drug’s behavior in the body .
Combination Therapy Trials
Future plans for ARQ 531 involve trials of combination therapy and exploring its use in earlier lines of therapy across multiple B-cell malignancies . This approach could lead to more comprehensive treatment regimens that leverage the compound’s full potential.
Mecanismo De Acción
Target of Action
ARQ 531, also known as Nemtabrutinib, is a small molecule drug that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a key regulator of the B-cell receptor signaling pathway, which mediates signaling from the cell surface to the cytoplasm and into the nucleus . Notably, ARQ 531 is a potent inhibitor of both wild-type and ibrutinib-resistant C481S-mutated BTK .
Mode of Action
ARQ 531 works as a reversible BTK inhibitor . Unlike other BTK inhibitors, it also works against some mutated forms of BTK . It is a reversible ATP competitive inhibitor of BTK that inhibits ibrutinib-resistant BTK-C481S mutant CLL cells .
Biochemical Pathways
ARQ 531 potently inhibits BTK and suppresses B-cell receptor (BCR) signaling . It targets additional kinases and suppresses multiple oncogenic pathways, including Src family kinases (SFK) and kinases related to ERK signaling . This broad inhibitory potency is coupled to broad anti-tumor activity in DLBCL subtypes, including tumors resistant to BCR targeted therapy .
Pharmacokinetics
ARQ 531 has a steady-state mean C min exceeding 1 µM and a plasma half-life of 56 hours . Despite ARQ 531 having a less favorable pharmacokinetics profile in rodents, it demonstrates modest single agent in vivo activity and synergy with venetoclax .
Result of Action
ARQ 531 treatment has anti-proliferative activity in vitro and impairs colony formation in AML cell lines and primary AML cells independent of the presence of a FLT3 ITD mutation . It decreases phosphorylation of oncogenic kinases targeted by ARQ 531, including SFK (Tyr416), BTK, and fms-related tyrosine kinase 3 (FLT3), ultimately leading to changes in downstream targets including SYK, STAT5a, and ERK1/2 .
Action Environment
The action of ARQ 531 can be influenced by environmental factors such as the presence of other drugs. For instance, in vitro drug synergy data shows that ARQ 531 demonstrates synergy with venetoclax in the MOLM-13 AML xenograft model . This suggests that the efficacy of ARQ 531 can be enhanced when used in combination with other drugs.
Propiedades
IUPAC Name |
(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCZQSJQXFJDS-QAPCUYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095393-15-8 |
Source


|
| Record name | ARQ-531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemtabrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

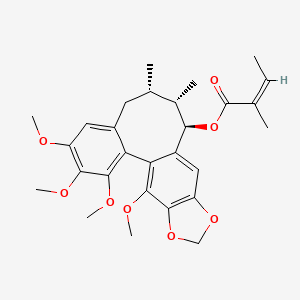
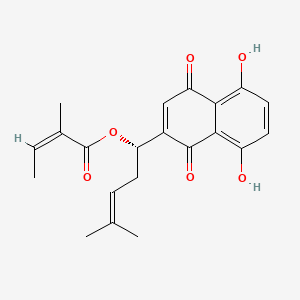

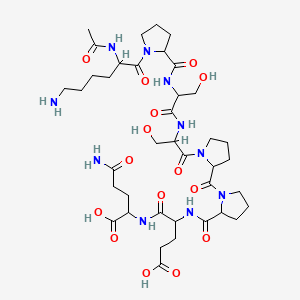
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)


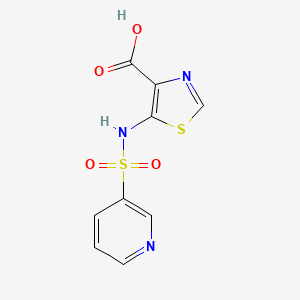
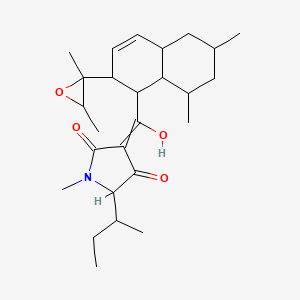

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)


